molecular formula C12H11ClN2O B1358841 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 294877-36-4

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1358841
CAS No.: 294877-36-4
M. Wt: 234.68 g/mol
InChI Key: FZBWBUFTEPDFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group, two methyl groups, and an aldehyde functional group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrazole ring.

Reaction Conditions:

    Reagents: 3-chlorobenzaldehyde, acetylacetone, sodium ethoxide

    Solvent: Ethanol

    Temperature: Reflux conditions

    Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

    Reduction: 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)piperazine: A psychoactive compound with different pharmacological properties.

    3-chloromethcathinone (3-CMC): A synthetic cathinone with stimulant effects.

    1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A structural isomer with potentially different reactivity and applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBWBUFTEPDFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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